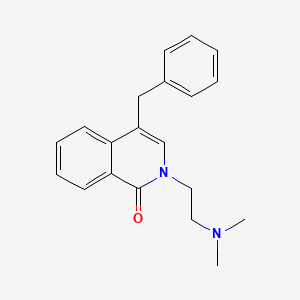
4-Benzyl-2-(2-(dimethylamino)ethyl)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-2-(2-(dimethylamino)ethyl)isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a benzyl group attached to the isoquinoline core, along with a dimethylaminoethyl side chain. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(2-(dimethylamino)ethyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.
Introduction of Benzyl Group: The benzyl group can be introduced via Friedel-Crafts alkylation, where benzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Dimethylaminoethyl Side Chain: The final step involves the alkylation of the isoquinoline derivative with 2-(dimethylamino)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Benzyl-2-(2-(dimethylamino)ethyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylaminoethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
科学研究应用
4-Benzyl-2-(2-(dimethylamino)ethyl)isoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system agent and its potential use in the treatment of neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 4-Benzyl-2-(2-(dimethylamino)ethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, and enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, including the dopaminergic, serotonergic, and cholinergic systems.
相似化合物的比较
Similar Compounds
4-Benzylisoquinoline: Lacks the dimethylaminoethyl side chain but shares the benzyl group and isoquinoline core.
2-(Dimethylamino)ethylisoquinoline: Lacks the benzyl group but has the dimethylaminoethyl side chain and isoquinoline core.
Uniqueness
4-Benzyl-2-(2-(dimethylamino)ethyl)isoquinolin-1(2H)-one is unique due to the presence of both the benzyl group and the dimethylaminoethyl side chain, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential pharmacological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
88561-23-3 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC 名称 |
4-benzyl-2-[2-(dimethylamino)ethyl]isoquinolin-1-one |
InChI |
InChI=1S/C20H22N2O/c1-21(2)12-13-22-15-17(14-16-8-4-3-5-9-16)18-10-6-7-11-19(18)20(22)23/h3-11,15H,12-14H2,1-2H3 |
InChI 键 |
NWLSESGVDFMAEB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1C=C(C2=CC=CC=C2C1=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)

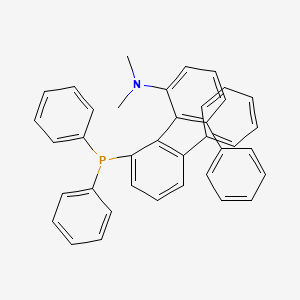
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)


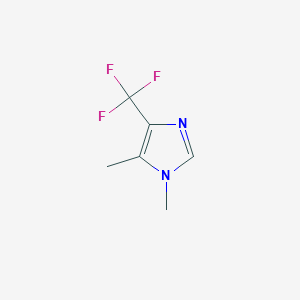

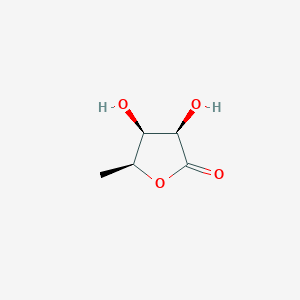
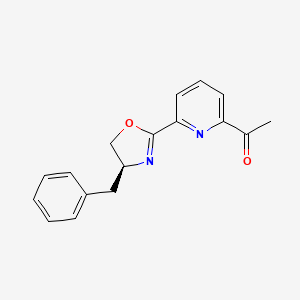
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)

![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
